5,24-Stigmastadienol

Übersicht

Beschreibung

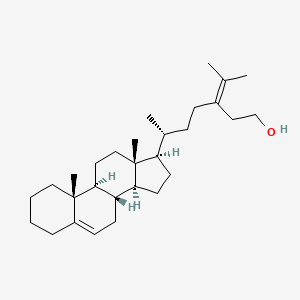

5,24-Stigmastadienol is a type of sterol . It has a molecular weight of 412.37 and an empirical formula of C29H48O .

Synthesis Analysis

The synthesis of 5,24-Stigmastadienol has been observed in the lotus plumule oil. A significant difference in the ∆5,24-stigmastadienol content was found between Hunan and Jiangxi lotus plumule .Molecular Structure Analysis

The IUPAC Standard InChIKey for 5,24-Stigmastadienol is IVUFTEWUONSFMP-ONGUEDQDSA-N .Chemical Reactions Analysis

After a 12-month storage of virgin olive oils at different temperatures (room, +4 °C, −20 °C), a decrease in 5,24-Stigmastadienol was noted .Physical And Chemical Properties Analysis

5,24-Stigmastadienol is a component of the unsaponifiable matter in oils . It has been found in date seed oil and olive oil .Wissenschaftliche Forschungsanwendungen

Nutritional Supplements

“5,24-Stigmastadienol” is a type of sterol, which are important components of cell membranes and precursors of several types of bioactive steroids. They are often used in nutritional supplements due to their health benefits .

Food Industry

In the food industry, sterols like “5,24-Stigmastadienol” are often used to enrich certain foods. For example, they can be found in extra virgin olive oil (EVOO), which is a cornerstone of the Mediterranean diet .

Clinical Nutrition

EVOO and its components, including “5,24-Stigmastadienol”, have various characteristics and clinical applications in the field of clinical nutrition and dietetics . They can improve cardiovascular health, lipoprotein metabolism, and diabetes mellitus .

Pharmaceutical Industry

Sterols like “5,24-Stigmastadienol” are used in the pharmaceutical industry due to their wide range of pharmacological activities. They can promote antioxidant, anti-inflammatory, anti-dyslipidemia, dietary controlled, antimicrobial, chemopreventive, and NAFLD prevention .

Research

“5,24-Stigmastadienol” and other sterols are subjects of ongoing research due to their potential health benefits and therapeutic properties. They are studied for their effects on various diseases and conditions, including cardiovascular diseases, diabetes, and certain types of cancer .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-20(2)22(16-19-30)10-9-21(3)25-13-14-26-24-12-11-23-8-6-7-17-28(23,4)27(24)15-18-29(25,26)5/h11,21,24-27,30H,6-10,12-19H2,1-5H3/t21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMISAXIZQLWBQM-CYHUDVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C(C)C)CCO)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C(C)C)CCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,24-Stigmastadienol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

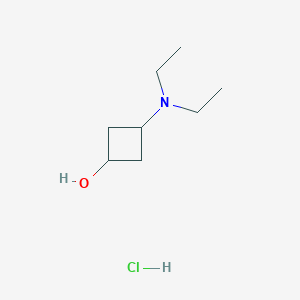

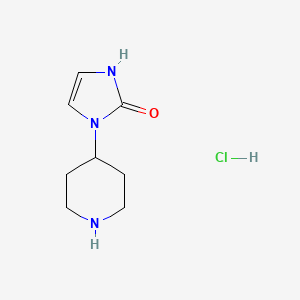

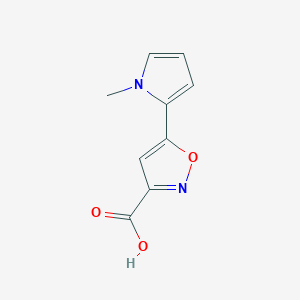

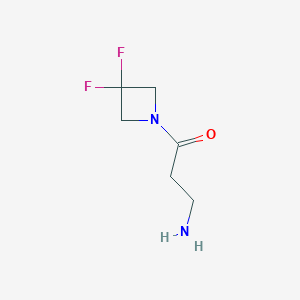

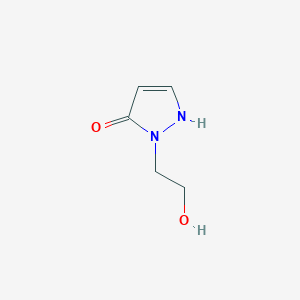

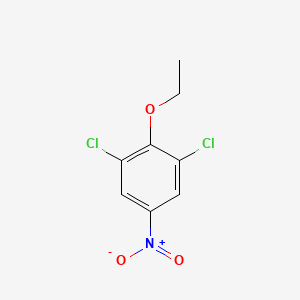

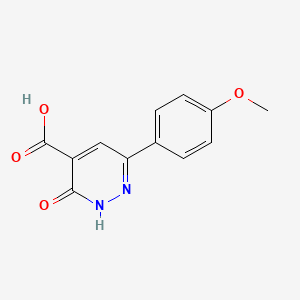

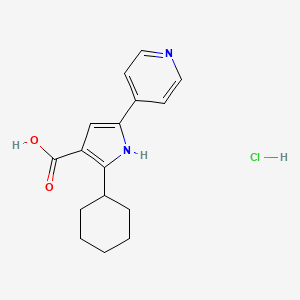

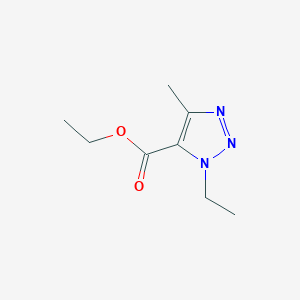

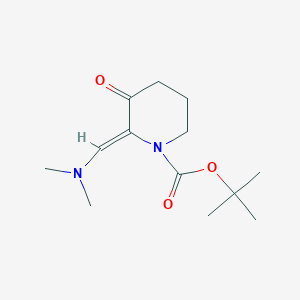

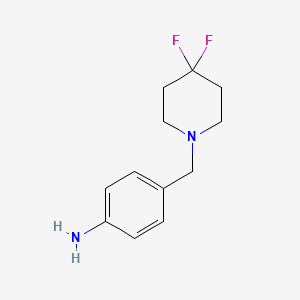

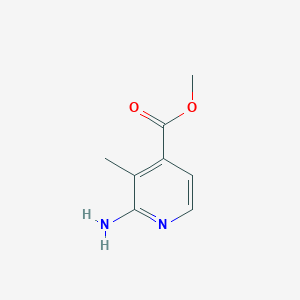

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5,24-stigmastadienol in plants?

A1: While the specific role of 5,24-stigmastadienol in plants is not fully elucidated in the provided research, it is a precursor to other sterols and may contribute to membrane structure and function.

Q2: Which plant species are known to contain significant amounts of 5,24-stigmastadienol?

A2: Several studies highlight the presence of 5,24-stigmastadienol in various plant species. For instance, it is found in the fruit oils of Bupleurum species [], almond (Prunus amygdalus L.) oils [], pumpkin (Cucurbita pepo L.) seed oils [], and Moringa peregrina seed oil []. Additionally, it was identified in olive oils from the Peranzana cultivar [] and the Lebanese Soury variety [].

Q3: How does the concentration of 5,24-stigmastadienol vary during fruit maturation?

A3: Interestingly, the concentration of 5,24-stigmastadienol exhibits dynamic changes during fruit ripening. In pumpkin seed oils, its levels generally decreased throughout the maturation process []. Conversely, in olive oil from the Soury variety, delaying harvest time led to an increase in 5,24-stigmastadienol content []. This suggests that environmental factors and species-specific characteristics influence its accumulation.

Q4: How does the level of 5,24-stigmastadienol in olive oil relate to its quality classification?

A4: The research on Lebanese Soury olive oil indicates that a higher concentration of 5,24-stigmastadienol, along with other compositional changes, was associated with a shift in classification from extra virgin to virgin olive oil []. This highlights the potential use of 5,24-stigmastadienol as a marker for olive oil quality grading.

Q5: Are there any analytical techniques commonly employed for quantifying 5,24-stigmastadienol in plant oils?

A5: Gas chromatography (GC) emerges as a prevalent technique for analyzing 5,24-stigmastadienol content. Notably, it was utilized to determine the sterol composition of pumpkin seed oils [] and almond oils []. Researchers also employed GC in conjunction with principal component analysis to differentiate olive oils based on their volatile compound profiles, which included 5,24-stigmastadienol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.